molecular formula C11H24N2O B14542506 3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL CAS No. 62237-09-6

3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL

Cat. No.: B14542506
CAS No.: 62237-09-6
M. Wt: 200.32 g/mol
InChI Key: KSOHFHMLCPGCIZ-UHFFFAOYSA-N
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Description

3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL typically involves the reaction of pyrrolidine with appropriate alkylating agents. One common method involves the reaction of pyrrolidine with 3-chloropropanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62237-09-6

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

3-[methyl(3-pyrrolidin-1-ylpropyl)amino]propan-1-ol

InChI

InChI=1S/C11H24N2O/c1-12(7-5-11-14)6-4-10-13-8-2-3-9-13/h14H,2-11H2,1H3

InChI Key

KSOHFHMLCPGCIZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1CCCC1)CCCO

Origin of Product

United States

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